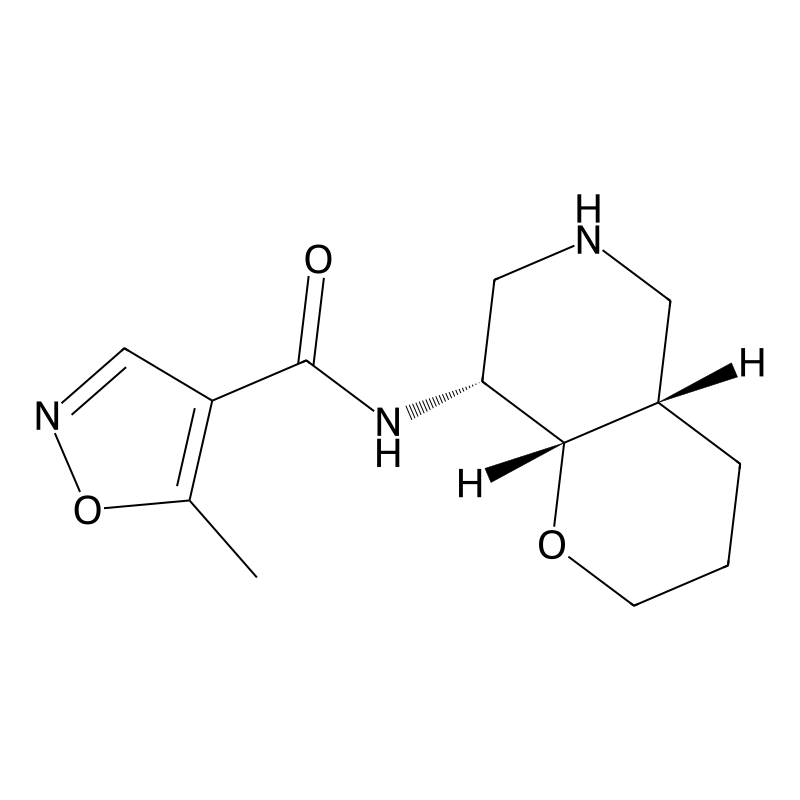

5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 265.31 g/mol. This compound features a unique bicyclic structure that includes an isoxazole moiety and a pyrano[3,2-c]pyridine framework, which contributes to its potential biological activities and applications in medicinal chemistry. The stereochemistry of the compound is defined by specific configurations at several chiral centers, notably at positions 4a, 8, and 8a of the octahydro-pyrano structure.

The chemical reactivity of 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide can be explored through various organic transformations typical for isoxazole derivatives. Common reactions may include:

- Nucleophilic substitutions: The isoxazole nitrogen can act as a nucleophile in reactions with electrophiles.

- Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Reduction: The compound may undergo reduction reactions to modify the carbonyl functionalities.

The synthesis of 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide typically involves multi-step synthetic routes:

- Formation of the pyrano[3,2-c]pyridine core: This can be achieved through cyclization reactions involving suitable starting materials such as pyridine derivatives and aldehydes or ketones.

- Introduction of the isoxazole ring: This step often involves condensation reactions between hydrazines and α,β-unsaturated carbonyl compounds.

- Carboxamide formation: The final step usually involves the reaction of an amine with an acid chloride or anhydride to form the carboxamide linkage.

This compound's unique structure suggests potential applications in pharmaceuticals as a lead compound for drug development. Its derivatives may be explored for:

- Pharmaceutical development: Targeting various diseases through modulation of specific biological pathways.

- Chemical probes: Investigating biological mechanisms or pathways in cellular systems.

Interaction studies are crucial for understanding how 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide interacts with biological targets. Preliminary studies could include:

- Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.

- In vitro studies: Assessing its effects on cell lines to determine cytotoxicity or therapeutic effects.

Several compounds share structural similarities with 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide. These include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4aS,8R)-octahydro-pyrano[3,2-c]pyridin | Similar core structure | Lacks isoxazole functionality |

| Isoxazole derivatives | Varying substituents on isoxazole | Different biological activity profiles |

| Pyridine-based compounds | Pyridine ring present | Potentially different pharmacological properties |

Uniqueness

The uniqueness of 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide lies in its specific stereochemistry and the combination of both isoxazole and pyridine functionalities within a bicyclic framework. This combination may confer distinct biological activities that differ from its analogs.